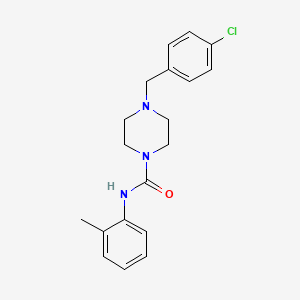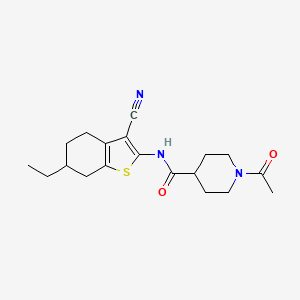![molecular formula C22H27NO2 B5496311 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5496311.png)
2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the family of phenol derivatives and is commonly used as a research tool in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-kappaB pathways. This compound has also been shown to interact with various molecular targets, including G protein-coupled receptors, ion channels, and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound has also been shown to modulate neurotransmitter release and synaptic plasticity, suggesting a potential role in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol is a useful research tool for investigating various biochemical and physiological processes due to its potent pharmacological effects and high selectivity towards specific molecular targets. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
Future research on 2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in various disease models and to optimize its pharmacokinetic properties for clinical use. Finally, the development of new derivatives of this compound with improved potency and selectivity could lead to the discovery of novel therapeutic agents for various diseases.
Métodos De Síntesis
2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitrophenol with 2-methylphenethylamine and subsequent reduction of the resulting nitro compound. The final product is obtained by reacting the intermediate amine with phosgene to form the corresponding carbamate.
Aplicaciones Científicas De Investigación
2-methyl-4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, this compound has been shown to inhibit the formation of amyloid-beta plaques and reduce neuroinflammation. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies.
Propiedades
IUPAC Name |
(4-hydroxy-3-methylphenyl)-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-6-3-4-8-19(16)10-9-18-7-5-13-23(15-18)22(25)20-11-12-21(24)17(2)14-20/h3-4,6,8,11-12,14,18,24H,5,7,9-10,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGQPBQQGQGQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CC(=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N,N-dimethylpyrimidine-4,6-diamine](/img/structure/B5496233.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5496247.png)

![3-benzyl-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496263.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5496266.png)
![3,5-dichloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B5496276.png)
![4-{4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5496288.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(methylamino)nicotinamide](/img/structure/B5496292.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5496303.png)

![4-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5496320.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5496327.png)